molecular formula C8H10O3 B13531998 4-(Furan-2-yl)butanoic acid CAS No. 92638-98-7

4-(Furan-2-yl)butanoic acid

Cat. No.: B13531998
CAS No.: 92638-98-7
M. Wt: 154.16 g/mol
InChI Key: CVWCCODRGZIVCY-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)butanoic acid is a high-purity chemical compound with the CAS Registry Number 92638-98-7 . Its molecular formula is C8H10O3, corresponding to a molecular weight of 154.16 g/mol . The structure consists of a furan heterocycle linked to a four-carbon butanoic acid chain, terminating in a carboxylic acid functional group . This structure makes it a valuable intermediate in various research fields. While specific mechanistic studies on this exact compound are not extensively documented in the public literature, its molecular architecture suggests broad utility in medicinal chemistry and organic synthesis. The molecule can serve as a key synthetic precursor for the development of more complex furan-containing compounds. The carboxylic acid group allows for further functionalization, such as amide coupling or esterification, while the furan ring can participate in various electrophilic substitution reactions. Researchers may explore its potential as a building block for novel polymers, ligands in coordination chemistry, or as a core structure in the design of bioactive molecules for pharmacological screening. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Proper laboratory safety protocols should be followed when handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-8(10)5-1-3-7-4-2-6-11-7/h2,4,6H,1,3,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWCCODRGZIVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 4 Furan 2 Yl Butanoic Acid and Its Key Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing 4-(furan-2-yl)butanoic acid and its analogues have historically relied on robust and well-established organic reactions. These approaches can be broadly categorized into two main strategies: the modification of a pre-existing carboxylic acid and the construction of the furan (B31954) ring on a butanoic acid scaffold.

Pathways Involving Carboxylic Acid Functionalization

One of the conventional routes to furan-containing butanoic acids involves starting with a furan unit and extending a side chain that is then converted to a carboxylic acid. A common precursor is furfural (B47365), which can be derived from renewable biomass sources. For instance, a multi-step synthesis can be initiated from furan-2-carbaldehyde. An aldol (B89426) condensation with nitromethane (B149229) can form a nitroalkene intermediate. Subsequent reduction of the nitro group, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, yields an amine. The butanoic acid backbone is then generated through hydrolysis or oxidation of terminal functional groups .

Another classical approach is the direct esterification of this compound with an alcohol, such as isoamyl alcohol, under acidic conditions (e.g., using sulfuric acid) to produce the corresponding ester . This implies that the parent acid is accessible through other means, such as the hydrolysis of a corresponding nitrile or ester, which in turn could be prepared by nucleophilic substitution of a suitable haloalkane with a cyanide or carboxylate salt.

Furthermore, reactions involving the derivatization of the carboxylic acid group are common. For example, the activation of the carboxylic acid of furan-2-carboxylic acid using reagents like N,N'-carbonyldiimidazole or dicyclohexylcarbodiimide (B1669883) (DCC) facilitates the formation of amides and other derivatives .

Construction of the Furan Moiety within Butanoic Acid Scaffolds

The construction of the furan ring onto a pre-existing butanoic acid derivative represents an alternative classical strategy. The Paal-Knorr synthesis is a cornerstone of furan synthesis, involving the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst. While not directly starting with a butanoic acid, a suitably substituted 1,4-dicarbonyl precursor could be designed to yield a furan ring with a butanoic acid side chain.

Another venerable method is the Feist-Benary furan synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound. This method offers a versatile entry to polysubstituted furans.

More direct, albeit less common, classical approaches might involve the intramolecular cyclization of a suitably functionalized acyclic precursor that already contains the butanoic acid moiety.

Advanced and Stereoselective Synthesis Methods

Contemporary synthetic chemistry has seen a shift towards more sophisticated and efficient methods for the preparation of furan derivatives, including this compound and its analogues. These advanced strategies often employ transition metal catalysis, adhere to the principles of green chemistry, and aim for high levels of stereoselectivity.

Transition Metal-Catalyzed Coupling Reactions in Furan-Butanoic Acid Systems

Transition metal catalysis has revolutionized the synthesis of furan derivatives, offering mild and efficient routes to a wide array of substituted furans researchgate.net. While specific examples for the direct synthesis of this compound are not abundant in the literature, general strategies involving transition metals are highly applicable.

One such strategy is the cross-coupling reaction of a preformed furanyl organometallic reagent (e.g., with zinc, tin, or boron) with a haloalkane bearing a carboxylic acid or ester function. Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for forming the C-C bond between the furan ring and the butanoic acid side chain.

Conversely, a furanyl halide can be coupled with an organometallic reagent containing the butanoic acid moiety. For instance, a palladium-catalyzed coupling-cyclization of organic halides with 1,2-allenyl ketones can produce polysubstituted furans researchgate.net.

A notable example of a transition metal-catalyzed reaction in a related system is the enantioselective ruthenium(II)/Xyl-SunPhos catalyzed reaction involving 4-(furan-2-yl)-4-oxobutanoic acid, highlighting the potential for asymmetric transformations researchgate.net. Gold-catalyzed reactions have also emerged as a powerful method for furan synthesis, often proceeding under mild conditions arkat-usa.org.

Green Chemistry Principles Applied to Synthesis of Related Furan Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of furan derivatives. This is particularly relevant given that furfural, a key starting material for many furan compounds, is derived from renewable biomass.

One approach that aligns with green chemistry is the use of heterogeneous catalysts that can be easily recovered and reused. For example, the acetalisation of glycerol (B35011) with furfural can be carried out under solventless conditions, which is an environmentally friendly approach rsc.org.

The use of ultrasound irradiation is another green technique that can accelerate reactions, often leading to higher yields and shorter reaction times with less energy consumption. The synthesis of thiazole (B1198619) derivatives in water using potassium carbonate as a base under ultrasound irradiation serves as an example of a greener synthetic protocol that could be conceptually adapted for the synthesis of furan-containing compounds scispace.com.

Furthermore, chemoenzymatic strategies are gaining prominence. A hybrid synthesis combining supported gold nanoparticles for the oxidation of an alcohol to a carboxylic acid, followed by an enzymatic amidation using an acyl-coenzyme A ligase, demonstrates a green and innovative approach to producing furan-based amides chemrxiv.org.

Development of Asymmetric Synthetic Routes for Furan-Butanoic Acid Analogues

The development of asymmetric synthetic routes to produce enantiomerically pure furan-butanoic acid analogues is of significant interest, particularly for applications in medicinal chemistry and materials science. While specific methods for this compound are not widely reported, general strategies for the asymmetric synthesis of related compounds provide a clear roadmap.

One powerful technique is the use of chiral auxiliaries. For instance, the asymmetric synthesis of α-amino acids containing a 2-furyl group has been achieved through the Michael addition of a nucleophile to a chiral Ni(II) complex of a Schiff base derived from an amino acid and a chiral auxiliary znaturforsch.com. This strategy allows for the stereocontrolled introduction of a side chain onto an amino acid scaffold.

Sharpless asymmetric dihydroxylation is another robust method for introducing chirality. This reaction can be used to create chiral diols from alkenes, which can then be further functionalized. For example, the enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been accomplished using this method as a key step nih.gov.

The use of chiral catalysts is also a prominent strategy. As mentioned earlier, the enantioselective ruthenium(II)/Xyl-SunPhos catalyzed reaction of 4-(furan-2-yl)-4-oxobutanoic acid demonstrates the potential of chiral transition metal complexes to induce asymmetry in reactions involving furan-containing substrates researchgate.net.

Synthesis of Crucial Intermediates and Closely Related Furan-Containing Butanoic Acid Derivatives

The synthesis of this compound often involves the preparation and transformation of key intermediates. These precursors, which include oxidized and unsaturated analogues, are pivotal in constructing the final saturated butanoic acid chain attached to the furan ring. Methodologies focus on creating specific functional groups that can be readily converted to the desired carboxylic acid moiety.

Synthesis of 4-(Furan-2-yl)-4-oxo-butyric Acid

A significant intermediate in the pathway to this compound is its 4-oxo derivative, also known as 4-(2-furoyl)propionic acid. One established route to this keto acid involves a multi-step sequence starting from a Mannich reaction product. asianpubs.org The synthesis begins with β-(dialkylamin)-1-(furan-2-yl)propan-1-one hydrochlorides, which are treated with aqueous potassium cyanide to yield 4-furan-2-yl-4-oxo-butyronitrile. asianpubs.org This nitrile intermediate is then subjected to hydrolysis, typically with a strong acid like hydrochloric acid, to produce the target compound, 4-(furan-2-yl)-4-oxo-butyric acid. asianpubs.org The final step to obtain the parent this compound would involve the reduction of the ketone group, for which methods like the Clemmensen reduction are suitable. asianpubs.org

A related unsaturated analogue, (E)-4-(Furan-2-yl)-4-oxobut-2-enoic acid, can be prepared directly by reacting corresponding furan-2-yl ketones with glyoxylic acid. rsc.org

Table 1: Synthesis of 4-(Furan-2-yl)-4-oxo-butyric Acid

Step Starting Material Reagent(s) Intermediate/Product Reference
1 β-(dialkylamin)-1-(furan-2-yl)propan-1-one hydrochloride Potassium Cyanide (KCN) 4-Furan-2-yl-4-oxo-butyronitrile asianpubs.org

Generation of 3-(Furan-2-yl)propenoic Acid Derivatives

Derivatives of 3-(furan-2-yl)propenoic acid serve as important precursors and analogues. The synthesis of the parent 3-(furan-2-yl)propenoic acid is commonly achieved through a Knoevenagel condensation. This reaction involves the condensation of furan-2-carbaldehyde (furfural) with malonic acid, typically catalyzed by a base such as piperidine (B6355638) in a pyridine (B92270) solvent. mdpi.com The reaction thermodynamically favors the formation of the (E)-isomer.

These propenoic acid derivatives can be further functionalized. A notable method involves the hydroarylation of the carbon-carbon double bond. mdpi.comnih.gov In this process, 3-(furan-2-yl)propenoic acids or their esters react with various arenes in the presence of a Brønsted superacid, such as triflic acid (TfOH), to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.govsmolecule.com This transformation proceeds through the superelectrophilic activation of the starting material. mdpi.com

Table 2: Synthesis of 3-(Furan-2-yl)propenoic Acid Derivatives

Reaction Type Starting Material(s) Catalyst/Reagents Product Reference
Knoevenagel Condensation Furan-2-carbaldehyde, Malonic Acid Piperidine, Pyridine 3-(Furan-2-yl)propenoic Acid mdpi.com
Hydroarylation 3-(Furan-2-yl)propenoic Acid, Arene Triflic Acid (TfOH) 3-Aryl-3-(furan-2-yl)propanoic Acid mdpi.comnih.gov

Formation of Furanone Precursors for Butanoic Acid Functionalization

Furanones, particularly 2(5H)-furanone, are versatile bio-based precursors that can be derived from the catalytic oxidation of furfural. acs.orgresearchgate.net Various catalytic systems have been developed for this conversion. One effective method employs a heterogeneous bimetallic CuMoO₄ catalyst, which can achieve a furfural conversion of 99% and a 2(5H)-furanone yield of up to 66%. acs.orgfigshare.com Another approach utilizes formic acid as a catalyst in an aqueous/organic bi-phasic system, which can produce 2(5H)-furanone with yields around 60-62%. researchgate.net Additionally, titanium silicate (B1173343) molecular sieves (TS-1) in the presence of acetic acid and hydrogen peroxide have been shown to efficiently catalyze the oxidation of furfural. acs.org

These furanone structures are not only accessible from furfural but can also be generated from 4-oxobutanoic acids. For instance, 4-aryl-4-oxobutanoic acids can undergo cyclization to form 5-aryl-3H-furan-2-ones. clockss.org These furanones act as valuable intermediates; they can be reduced using reagents like diisobutylaluminium hydride (DIBAL-H) to form 4-aryl-4-oxobutanals, which are precursors for various heterocyclic compounds. clockss.org Furthermore, the hydrogenation of furanone intermediates, such as 5-hydroxy-2(5H)-furanone, can lead to γ-butyrolactone (GBL), a cyclic ester that is an isomer of hydroxypentanoic acid and a direct precursor to the butanoic acid framework. researchgate.net

Table 3: Selected Methods for the Formation of Furanone Precursors

Starting Material Catalyst/Reagents Product Yield Reference
Furfural CuMoO₄, Peroxymonosulfate 2(5H)-Furanone up to 66% acs.orgfigshare.com
Furfural Formic Acid, H₂O₂ (in biphasic system) 2(5H)-Furanone 60-62% researchgate.net
Furfural Titanium Silicate (TS-1), Acetic Acid, H₂O₂ Maleic Acid (major), Furanone derivatives - acs.org
4-Aryl-4-oxobutanoic Acid Acetic Anhydride (B1165640) 5-Aryl-3H-furan-2-one - clockss.org

Chemical Reactivity and Mechanistic Aspects of 4 Furan 2 Yl Butanoic Acid Transformations

Reactions Centered on the Butanoic Acid Moiety

The butanoic acid portion of the molecule, featuring a terminal carboxylic acid group, is amenable to a variety of classical and modern organic transformations. These reactions primarily target the carboxyl group, converting it into other functional groups like esters, amides, and alcohols.

Esterification and Amidation Strategies

The carboxylic acid functional group of 4-(Furan-2-yl)butanoic acid readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with modified physical, chemical, and biological properties.

Esterification: This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. A common method is the Fischer esterification, which utilizes catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. For instance, the synthesis of isoamyl 4-(furan-2-yl)butanoate is achieved through the acid-catalyzed reaction of this compound with isoamyl alcohol. For industrial-scale production, enzymatic catalysis, using immobilized lipases such as that from Rhizopus oryzae, presents a greener and more efficient alternative.

Amidation: The formation of an amide bond from the carboxylic acid can be accomplished by first activating the carboxyl group, followed by reaction with an amine. Activating agents like thionyl chloride or carbodiimides (e.g., dicyclohexylcarbodiimide) are often employed. This strategy is crucial in fields like medicinal chemistry and peptide synthesis. For example, derivatives like (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid are used as building blocks in peptide synthesis, where the amide bond formation is a key step. cymitquimica.com

A summary of common esterification and amidation strategies is presented below.

Reaction TypeReagents and ConditionsProduct Type
Fischer EsterificationAlcohol (e.g., Isoamyl alcohol), Acid Catalyst (H₂SO₄), RefluxEster
Enzymatic EsterificationAlcohol, Immobilized LipaseEster
Amidation (via acid chloride)1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂)Amide
Amidation (Carbodiimide)Amine (R-NH₂), Carbodiimide (e.g., DCC)Amide

Reduction and Subsequent Derivatization

The carboxylic acid group can be reduced to a primary alcohol, which serves as a versatile intermediate for further chemical modifications.

Reduction: Strong reducing agents are required to convert a carboxylic acid to an alcohol. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), provides a milder and more selective option for reducing carboxylic acids in the presence of other reducible functional groups. The initial product of this reduction is 4-(furan-2-yl)butan-1-ol.

Subsequent Derivatization: The resulting primary alcohol opens up numerous possibilities for further derivatization. It can be:

Oxidized back to an aldehyde or carboxylic acid using appropriate oxidizing agents.

Converted to an alkyl halide using reagents like PBr₃ or SOCl₂.

Undergo etherification (e.g., Williamson ether synthesis).

Be used in further esterification reactions to form esters where the furan-containing moiety is part of the alcohol component.

In related structures, keto acids can be reduced to hydroxy acids using reagents like potassium borohydride (B1222165) (KBH₄), and these hydroxy acids can subsequently undergo intramolecular cyclization (lactonization) upon heating in an acidic medium to form lactones. google.com

Chemical Transformations Involving the Furan (B31954) Ring

The furan nucleus in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation. Its reduced aromaticity compared to benzene (B151609) also allows it to participate in addition and ring-opening reactions under specific conditions. matanginicollege.ac.in

Electrophilic Aromatic Substitution (EAS) Reactions on the Furan Nucleus

The furan ring is significantly more reactive than benzene towards electrophiles. pearson.compearson.com This heightened reactivity is due to the ability of the oxygen heteroatom to stabilize the cationic intermediate (the sigma complex or arenium ion) through resonance.

Regioselectivity: In furan, electrophilic attack occurs preferentially at the C2 (or α) position. quora.com When the C2 position is already substituted, as in this compound, the substitution is directed to the C5 position. matanginicollege.ac.in The butanoic acid side chain, being an alkyl group, is weakly activating and ortho-, para-directing (in this case, C3 and C5). The strong preference for α-substitution in the furan ring means the reaction will overwhelmingly occur at the C5 position.

Resonance stabilization of the intermediate carbocation is greater when the electrophile attacks the C2 or C5 position (three resonance structures) compared to the C3 or C4 position (two resonance structures), explaining this regioselectivity. quora.com

Common EAS reactions applicable to the furan nucleus include:

Halogenation: Bromination can be achieved with bromine in a non-polar solvent like dioxane. pearson.com

Nitration: Typically performed using milder nitrating agents like acetyl nitrate (B79036) to avoid ring degradation.

Friedel-Crafts Acylation: Can be carried out using an acid anhydride (B1165640) and a Lewis acid catalyst.

ReactionTypical ReagentPosition of Substitution
BrominationBr₂ in DioxaneC5
NitrationAcetyl nitrate (CH₃COONO₂)C5
AcylationAcetic Anhydride, BF₃·OEt₂C5

Oxidation Reactions and Furan Ring Modifications (e.g., to Furanones)

The electron-rich furan ring is sensitive to oxidation, which can lead to a variety of products, including ring-opened compounds or modified heterocyclic structures like furanones (lactones).

One synthetic route involves the conversion of 2-substituted furans into trans-4-oxo-2-enoic acids. acs.org This can be achieved by treating the furan with N-Bromosuccinimide (NBS) in a solvent system like THF-acetone-H₂O, which first yields a trans-4-oxo-2-enal. acs.org Subsequent oxidation of this enal with sodium chlorite (B76162) (NaClO₂) produces the target trans-4-oxo-2-enoic acid. acs.org

Another method involves the direct conversion of this compound into a γ-butyrolactone derivative. asianpubs.org This transformation uses an oxidative system of potassium peroxydisulphate (K₂S₂O₈) and copper(II) chloride (CuCl₂). The proposed mechanism involves the in-situ generation of an oxy radical at the carboxylic acid, followed by a 1,5-hydrogen atom transfer from the furan ring, oxidation of the resulting radical to a cation, and subsequent intramolecular trapping by the carboxyl group to form the lactone ring. asianpubs.org This effectively modifies the furan ring into part of a new bicyclic lactone system.

The vapor-phase catalytic oxidation of furan derivatives over vanadium-based catalysts typically leads to maleic anhydride, indicating complete ring degradation. researchgate.net

Nucleophilic Addition and Ring-Opening Processes

While the aromatic character of the furan ring makes it generally resistant to nucleophilic attack, such reactions can occur, particularly if the ring is part of a more complex or strained system, or if it has been modified to a less aromatic state (e.g., a furanone).

The furan ring can act as a diene in Diels-Alder reactions, which is a form of [4+2] cycloaddition rather than a nucleophilic addition. matanginicollege.ac.in This reactivity highlights the lower aromatic stabilization of furan compared to benzene.

More direct ring-opening processes often involve derivatives of furan. For example, substituted 3H-furan-2-ones can undergo ring-opening upon reaction with nucleophiles like amines. researchgate.netchimicatechnoacta.ru In these reactions, the amine attacks a carbonyl carbon of the furanone ring, leading to the cleavage of the lactone and the formation of an open-chain amide. chimicatechnoacta.ru Similarly, the reaction of mucochloric acid (a dichlorinated furanone) with amino acid esters under reductive conditions can lead to the formation of lactams, representing a transformation of the furanone ring into a pyrrolinone ring. mdpi.com

While direct nucleophilic addition to the unsubstituted furan ring of this compound is uncommon, its derivatives, particularly those obtained through oxidation, can serve as substrates for a variety of nucleophilic ring-opening and transformation reactions.

Intramolecular Cyclization Pathways

Intramolecular reactions of this compound and its derivatives are pivotal in constructing various cyclic scaffolds. The furan ring, in conjunction with the butanoic acid side chain, can participate in cyclization reactions to yield lactones and other complex heterocyclic systems.

The furan ring can be considered a masked 1,4-dicarbonyl system and is susceptible to oxidative ring-opening and rearrangement reactions to form other heterocyclic structures, most notably γ-butyrolactone (GBL) derivatives. While direct conversion of this compound to a GBL derivative is not a commonly cited single-step process, the transformation of furan precursors is well-established and provides a mechanistic blueprint.

The conversion of furan-containing compounds often proceeds through an initial oxidation of the furan ring. For instance, furfural (B47365) can be oxidized to 2(5H)-furanone, which is then hydrogenated to yield γ-butyrolactone. rsc.orggoogle.com This two-step process highlights the key intermediates in the furan-to-GBL conversion.

Table 1: Key Steps in Furan-to-γ-Butyrolactone Conversion

Step Reactant Reagents/Conditions Product Reference
Oxidation Furfural Homogeneous or solid acid catalyst, H₂O₂ 2(5H)-Furanone rsc.orggoogle.com

| Hydrogenation | 2(5H)-Furanone | Supported metal catalyst (e.g., Pd/C), H₂ | γ-Butyrolactone | rsc.orgresearchgate.net |

For this compound, an analogous pathway would involve the oxidative cleavage of the furan ring. This can be achieved using various oxidizing agents, often in the presence of an acid catalyst. The reaction is believed to proceed through an intermediate that, upon rearrangement and lactonization of the carboxylic acid side chain, yields a substituted γ-butyrolactone. The general mechanism involves the formation of an enedione-type intermediate from the furan ring, which is then susceptible to intramolecular attack by the carboxylate.

Derivatives of this compound can be utilized to construct more complex heterocyclic systems, such as hydrazono-furanones. This transformation typically involves the reaction of a furan-containing carbohydrazide (B1668358) with a β-keto acid or a related 1,3-dicarbonyl compound.

Research has shown that furan-2-carbohydrazide (B108491) reacts with substituted 2,4-dioxobutanoic acids to produce substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ruresearchgate.net These products can then undergo an intramolecular cyclization, often promoted by a dehydrating agent like propionic anhydride, to yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net This cyclization establishes a furanone ring bearing a hydrazono substituent. The process demonstrates a versatile method for creating complex heterocyclic structures from furan-based starting materials.

Table 2: Synthesis of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides

Step Reactants Reagents/Conditions Intermediate/Product Reference
Condensation Furan-2-carbohydrazide + Substituted 2,4-dioxobutanoic acid Acetonitrile, 50 °C Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid researchgate.net

| Cyclization | Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid | Propionic anhydride | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide | chimicatechnoacta.ruresearchgate.net |

The resulting hydrazono-furanone systems are of interest due to their potential biological activities, including anti-inflammatory properties. chimicatechnoacta.ru

Participation in Multi-Component Reactions (MCRs) for Derivative Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. nih.gov The carboxylic acid functionality of this compound makes it an ideal candidate for participation in MCRs, particularly the Ugi four-component reaction (Ugi-4CR).

The Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. By employing this compound as the carboxylic acid component, a diverse library of derivatives incorporating the furan moiety can be synthesized.

General Ugi Reaction Scheme: R¹-CHO + R²-NH₂ + R³-COOH + R⁴-NC → R³-CO-N(R²)-CH(R¹)-CO-NHR⁴

In this context, this compound would serve as the "R³-COOH" component. The resulting Ugi adducts can be valuable final products or can serve as intermediates for further transformations. For example, furan-containing Ugi products can undergo subsequent intramolecular reactions, such as the Diels-Alder reaction, where the furan ring acts as the diene, leading to the formation of complex polycyclic structures in a tandem Ugi/Diels-Alder sequence. beilstein-journals.orgnih.govbeilstein-journals.org

Table 3: Example of a Ugi Reaction Involving a Furan Derivative

Reaction Type Components Key Feature Resulting Scaffold Reference

| Tandem Ugi/Intramolecular Diels-Alder | (E)-3-(furan-2-yl)acrylaldehyde, amine, isocyanide, maleic acid monoanilide | The furan ring of the Ugi adduct acts as a diene in a subsequent intramolecular cycloaddition. | Furo[2,3-f]isoindole derivatives | beilstein-journals.orgnih.gov |

This strategy highlights the utility of this compound as a building block in combinatorial chemistry for the rapid generation of molecular diversity.

Biotransformations and Enzymatic Oxidation Studies (e.g., Cytochrome P450 interactions)

Furan-containing compounds are known to undergo metabolic activation by cytochrome P450 (CYP450) enzymes, which are primarily located in the liver. nih.govspandidos-publications.com This biotransformation is a critical aspect of the compound's toxicological profile. The furan ring is the primary site of metabolic attack.

The P450-catalyzed oxidation of the furan ring in compounds like this compound is expected to generate a highly reactive electrophilic intermediate. nih.govresearchgate.net The accepted mechanism involves the oxidation of the furan to a reactive α,β-unsaturated dialdehyde (B1249045). For the parent furan molecule, this metabolite is cis-2-butene-1,4-dial (BDA). nih.govacs.org This oxidation is primarily catalyzed by the CYP2E1 isozyme, although other isoforms can also contribute. nih.gov

Table 4: Cytochrome P450 Isozymes Involved in Furan Oxidation

P450 Isozyme Activity Level in Furan Oxidation Reference
CYP2E1 Most active nih.govnih.gov
CYP2J2 Moderate activity nih.gov
CYP2B6 Moderate activity nih.gov
CYP2D6 Minor activity (at higher concentrations) nih.gov

| CYP3A4 | Minor activity (at higher concentrations) | nih.gov |

The formation of this reactive dialdehyde metabolite is a key event, as it can readily react with cellular nucleophiles such as glutathione (B108866) (GSH), proteins, and DNA, leading to cellular damage and toxicity. nih.govresearchgate.net The butanoic acid side chain in this compound would remain on the resulting reactive dialdehyde, potentially influencing its subsequent reactivity and biological targets. Depending on the substitution pattern on the furan ring, the intermediate can also be an epoxide, which is similarly reactive towards cellular nucleophiles. nih.gov These biotransformation studies are crucial for understanding the potential risks associated with exposure to furan-containing compounds.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Furan 2 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-(Furan-2-yl)butanoic acid. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton and carbon spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The furan (B31954) ring protons typically appear in the aromatic region of the spectrum, while the protons of the butanoic acid chain are found in the aliphatic region. The acidic proton of the carboxyl group is highly deshielded and appears far downfield.

The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the furan's oxygen atom and the carboxylic acid group. Protons on the furan ring create a characteristic splitting pattern. The protons on the aliphatic chain exhibit spin-spin coupling with their neighbors, leading to multiplets that reveal their connectivity. For instance, the protons on the carbon adjacent to the furan ring will couple with the protons on the next carbon in the chain, and so on. The carboxylic acid proton often appears as a broad singlet. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Notes
H5' (Furan) ~7.3 Doublet of doublets Coupled to H4'
H4' (Furan) ~6.3 Doublet of doublets Coupled to H3' and H5'
H3' (Furan) ~6.0 Doublet of doublets Coupled to H4'
C4-H₂ ~2.7 Triplet Adjacent to the furan ring
C2-H₂ ~2.4 Triplet Adjacent to the carboxyl group
C3-H₂ ~2.0 Multiplet Coupled to protons on C2 and C4

Note: Predicted values are based on typical shifts for furan and butanoic acid derivatives. Actual values may vary depending on the solvent and experimental conditions. docbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, allowing for clear resolution of individual carbon signals. oregonstate.edu

The carbons of the furan ring are found in the aromatic/alkene region, with the carbon atom bonded to oxygen (C5') being the most deshielded. The carbonyl carbon of the carboxylic acid group appears significantly downfield, typically above 170 ppm. The aliphatic carbons of the butanoic acid chain are located in the upfield region of the spectrum. Quaternary carbons, such as the C2' of the furan ring attached to the alkyl chain, are often weaker in intensity. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Typical Chemical Shift (δ, ppm)
C1 (COOH) ~175-180
C2' (Furan) ~155
C5' (Furan) ~141
C3' (Furan) ~110
C4' (Furan) ~105
C2 (CH₂) ~33
C4 (CH₂) ~27

Note: Predicted values are based on general chemical shift ranges for furan and carboxylic acid moieties. oregonstate.edu

Isotope labeling, particularly with deuterium (B1214612) (²H), is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways involving furan-containing molecules. mdpi.com While specific studies on this compound may not be widely published, the methodologies are well-established for related compounds. scispace.comosti.gov

In mechanistic studies, a specific hydrogen atom in the this compound molecule can be replaced with a deuterium atom. mdpi.com By analyzing the products of a reaction using techniques like ²H NMR or mass spectrometry, the fate of the deuterium label can be determined. This provides insight into bond-breaking and bond-forming steps. For example, deuterating the carbon adjacent to the furan ring could help determine if this position is involved in an enzymatic oxidation or a chemical rearrangement. The presence or absence of the deuterium label in the final product, or its migration to a different position, offers direct evidence for a proposed mechanism.

²H NMR spectroscopy directly detects the deuterium nucleus, allowing for the precise location of the label within a molecule to be confirmed. The isotopic substitution also causes small but measurable shifts in the ¹³C NMR spectrum, known as isotope shifts, which can provide further structural and mechanistic information. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide a characteristic "molecular fingerprint."

The FT-IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: the furan ring, the carboxylic acid, and the aliphatic chain. A study on the structurally similar 3-furan-2-yl-4-phenyl-butyric acid provides a basis for expected vibrational modes. tsijournals.comtsijournals.com

The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp absorption band for the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1720 cm⁻¹. researchgate.net

The furan ring contributes several characteristic bands:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

C=C stretching: Ring stretching vibrations are found in the 1500-1600 cm⁻¹ region.

C-O-C stretching: The asymmetric stretch of the furan ether linkage gives a strong band, often near 1015 cm⁻¹.

The aliphatic butanoic chain will show C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric) and C-H bending (scissoring and rocking) vibrations in the 1470-1380 cm⁻¹ range. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3120 Furan C-H Stretch Medium
2850-3000 Aliphatic C-H Stretch Medium
2500-3300 Carboxylic Acid O-H Stretch Broad, Strong
~1710 Carboxylic Acid C=O Stretch Strong, Sharp
~1580, ~1505 Furan Ring C=C Stretch Medium
~1460 CH₂ Scissoring Medium

Note: Frequencies are approximate and based on data for similar furan and carboxylic acid compounds. tsijournals.comresearchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. Therefore, FT-Raman is particularly useful for observing the C=C bonds of the furan ring and the C-C backbone. ahievran.edu.tr

For this compound, the furan ring's symmetric C=C stretching vibrations would be expected to yield strong Raman bands. tsijournals.com The C-H stretching vibrations of both the furan ring and the alkyl chain will also be prominent. The C=O stretch, while strong in the IR, is typically weaker in the Raman spectrum. This complementarity helps to confirm assignments made from the IR spectrum. tsijournals.comtsijournals.com

Table 4: Expected FT-Raman Shifts for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3120 Furan C-H Stretch Strong
2850-3000 Aliphatic C-H Stretch Strong
~1710 Carboxylic Acid C=O Stretch Weak-Medium
~1580, ~1505 Furan Ring C=C Stretch Strong
~1450 CH₂ Bending Medium

Note: Intensities are relative and based on typical Raman scattering for the functional groups. tsijournals.comahievran.edu.tr

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in chemical analysis, providing detailed information about the mass and structure of molecules by ionizing them and measuring their mass-to-charge ratio (m/z). ontosight.ai

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically 70 eV. This process not only forms a molecular ion (M⁺·) but also induces extensive and reproducible fragmentation. The resulting mass spectrum is a unique fingerprint characterized by a series of fragment ions that are diagnostic for the compound's structure. aip.org

For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight (154 g/mol ). The fragmentation pattern would likely arise from the cleavage at various points along the butanoic acid chain and the furan ring. Key fragmentation pathways can be inferred from the principles of mass spectrometry of carboxylic acids and furan-containing compounds. aip.orgnist.gov

Table 1: Predicted Key Fragment Ions in the EI-MS Spectrum of this compound

m/z Value Proposed Fragment Ion Structural Origin
154 [C₈H₁₀O₃]⁺· Molecular Ion (M⁺·)
137 [M - OH]⁺ Loss of hydroxyl radical from the carboxylic acid
109 [M - COOH]⁺ Loss of the carboxyl group (decarboxylation)
95 [C₅H₃O-CH₂]⁺ Cleavage of the bond between the first and second carbon of the butyl chain
81 [C₅H₅O]⁺ Furfuryl cation, a characteristic fragment for 2-substituted furans

This table is based on established fragmentation principles for similar functional groups.

In contrast to EI-MS, Electrospray Ionization (ESI) is a soft ionization technique that generates ions with minimal fragmentation. theanalyticalscientist.com This makes it exceptionally well-suited for determining the molecular weight of a compound by observing the molecular ion, typically as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.netspectroscopyonline.com For this compound, ESI-MS would reliably produce these ions, confirming the molecular mass of 154.16 g/mol . molport.com

Table 2: Predicted ESI-MS Adducts and Ions for this compound

Adduct Type Ion m/z (mass-to-charge ratio)
Protonated Molecule [M+H]⁺ 155.07027
Deprotonated Molecule [M-H]⁻ 153.05571
Sodium Adduct [M+Na]⁺ 177.05221
Ammonium Adduct [M+NH₄]⁺ 172.09681

Data sourced from predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula from its exact mass. While nominal mass spectrometry might not distinguish between C₈H₁₀O₃ and another molecule with the same nominal mass (e.g., C₉H₁₄O₂), HRMS can easily differentiate them.

The calculated monoisotopic mass of this compound (C₈H₁₀O₃) is 154.06299 Da. uni.lu An HRMS measurement confirming this exact mass provides strong evidence for the specific elemental composition, ruling out other potential formulas. This technique is a cornerstone of modern chemical characterization for verifying the identity of newly synthesized or isolated compounds. metabolomexchange.org

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a crystalline solid. ontosight.ai By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can construct a detailed model of the molecule, revealing exact bond lengths, bond angles, and torsional angles. This method provides unequivocal proof of molecular structure and stereochemistry.

While no specific crystal structure data for this compound is available in the searched literature, an analysis would yield critical information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Table 3: Potential Data Obtainable from X-ray Crystallography of this compound

Parameter Information Provided
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The crystal's symmetry elements.
Atomic Coordinates The precise (x, y, z) position of every atom in the molecule.
Bond Lengths & Angles Definitive measurements of the geometry of the furan ring and butanoic acid chain.

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (carbon, hydrogen, oxygen) in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. A close match between the observed and calculated values serves to confirm both the elemental composition and the purity of the sample. lgcstandards.com For this compound (C₈H₁₀O₃), the theoretical composition provides a benchmark for experimental verification.

Table 4: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Molar Mass of C₈H₁₀O₃ ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 154.165 62.33%
Hydrogen H 1.008 154.165 6.54%

Calculations are based on the molecular formula C₈H₁₀O₃. molport.comuni.lu

Theoretical and Computational Investigations of 4 Furan 2 Yl Butanoic Acid and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an essential tool in understanding the molecular structure and properties of chemical compounds. These computational methods provide detailed insights into the electronic structure, geometry, and reactivity of molecules, complementing experimental findings. In the study of 4-(furan-2-yl)butanoic acid and its analogues, quantum chemical calculations, particularly Density Functional Theory (DFT), play a pivotal role.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the optimized molecular geometries and vibrational frequencies of various furan (B31954) derivatives. For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to validate experimental data on the geometries of furan-containing compounds. researchgate.net The optimized geometry generated from these simulations is then used to compute the molecule's vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra. researchgate.netahievran.edu.trahievran.edu.tr This comparison often shows good agreement between the calculated and observed frequencies, confirming the accuracy of the computational model. ahievran.edu.trahievran.edu.tr

The structural and spectroscopic data for related molecules are often calculated using DFT methods with various basis sets, such as 6-311++G(d,p). ahievran.edu.tr These calculations provide valuable information on bond lengths, bond angles, and dihedral angles. tsijournals.com For example, in a study of 3-furan-2-yl-4-phenyl-butyric acid, the bond lengths and angles were determined using the B3LYP method with a 6-311++G (d, p) basis set. tsijournals.com

Here is a table showcasing typical data obtained from DFT calculations for a molecule like this compound:

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-C (ring)1.37 - 1.43 Å
C-O (ring)1.36 - 1.37 Å
C-C (chain)1.52 - 1.54 Å
C=O~1.21 Å
C-O (acid)~1.35 Å
O-H~0.97 Å
Bond AngleC-O-C (ring)~106°
O-C-C (ring)~110°
C-C-C (ring)~107°
C-C-C (chain)~112°
O=C-O (acid)~123°
Dihedral AngleFuran-ChainVaries with conformation

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Actual calculated values may vary.

The flexibility of the butanoic acid side chain in this compound allows for multiple conformations. Conformational analysis is crucial to identify the most stable structures and their relative energies. Quantum chemical calculations are employed to explore the potential energy surface of the molecule by systematically rotating the dihedral angles of the flexible bonds.

For a related compound, 3-furan-2-yl-4-phenyl-butyric acid, conformational stability analysis was performed using DFT to understand its molecular structure. tsijournals.com Such studies help in determining the preferred spatial arrangement of the furan ring relative to the carboxylic acid group, which can influence the molecule's physical and biological properties. The stability of different conformers is often influenced by intramolecular interactions, such as hydrogen bonding. grafiati.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.compku.edu.cnresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

DFT calculations are widely used to determine the HOMO and LUMO energies and the resulting energy gap. ahievran.edu.trnih.gov For example, in a study of non-fullerene based compounds, the HOMO-LUMO energy gaps were calculated to be in the range of 2.0 to 2.3 eV. nih.gov These calculations provide insights into the charge transfer possibilities within the molecule. ahievran.edu.tr The analysis of FMOs can also predict the stereochemical and regioselective outcomes of pericyclic reactions. numberanalytics.com

Below is an example of a data table for FMO analysis:

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound (example)-6.5-1.25.3
Analogue 1 (example)-6.8-1.55.3
Analogue 2 (example)-6.3-1.15.2

Note: These values are hypothetical and for illustrative purposes.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials have applications in technologies like optical data processing and telecommunications. researchgate.net Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ). ahievran.edu.trmdpi.com

Theoretical calculations can predict whether a compound is a good candidate for NLO materials. ahievran.edu.tr For instance, studies on various organic compounds have shown that structural modifications can significantly enhance NLO properties. nih.govresearchgate.netresearchgate.net The investigation of NLO properties often involves calculating these parameters using methods like the M06 level of theory with the 6-31G(d,p) basis set. nih.gov The calculated first static hyperpolarizability (β₀) can indicate the potential of a molecule as an NLO material. science.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This method provides a clear picture of the bonding within a molecule and is used to analyze hyperconjugative interactions and charge delocalization, which contribute to molecular stability. grafiati.comacadpubl.eu

NBO analysis can reveal intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deacadpubl.eu The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de For furan-containing compounds, NBO analysis has been used to study the delocalization of electron density involving the lone pairs on oxygen and nitrogen atoms and the π-system of the furan ring. acadpubl.eu This analysis provides insights into the electronic structure and stability of the molecule. juniperpublishers.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgresearchgate.net

MEP maps are used to predict the reactive sites for electrophilic and nucleophilic attacks, as well as sites for hydrogen bonding. researchgate.net The MEP is calculated based on the electron density and provides a guide to the molecule's reactivity towards charged species. uni-muenchen.de For instance, in furan derivatives, the oxygen atom of the carboxyl group and the furan ring's oxygen atom are often identified as regions of negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

While specific theoretical studies on the reaction mechanisms of this compound are not extensively documented, a wealth of computational research on furan and its derivatives provides a strong basis for understanding its likely chemical behavior. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model reaction pathways and characterize the high-energy transition states that govern reaction rates.

One of the fundamental reactions of the furan ring is its opening, which is a key step in both thermal decomposition and catalytic upgrading processes. Computational studies on furan pyrolysis have identified that the initial step is a ring-opening reaction to form an aldehyde group, followed by decarbonylation to produce CO. nih.gov The presence of side chains on the furan ring, such as the butanoic acid group in the title compound, can influence the energy barriers of these reactions. nih.gov For instance, the energy barrier for the rate-determining step in the pyrolysis of furan to form CO is calculated to be 343 kJ/mol. nih.gov In catalyzed systems, such as over HZSM-5 zeolites, the furan ring-opening is also a critical process, with computed energy barriers for C-O bond cleavage being around 1.70 eV. semanticscholar.org

Another significant class of reactions for furan derivatives is cycloaddition. DFT calculations have been instrumental in elucidating the mechanisms of these reactions. For example, the cycloaddition between 2-methylfuran (B129897) and a masked o-benzoquinone was shown to proceed via a polar, stepwise mechanism, with the initial nucleophilic attack of the furan ring being the rate-determining step. neliti.com Similarly, the Diels-Alder reaction of furan with dienophiles is significantly influenced by catalysts and solvents, with DFT calculations revealing a highly polar transition state that is stabilized under these conditions. rkmmanr.org

The reactions of furan derivatives with radicals, such as the hydroxyl (OH) radical, are also of great interest, particularly in atmospheric and combustion chemistry. Theoretical studies on the reaction of OH with furan indicate that the dominant pathway under many conditions is the addition of the OH radical to the furan ring. nih.gov For furfural (B47365), a related compound, computational analysis using high-level quantum chemistry methods has shown that OH addition is favored at lower temperatures (298–400 K), while H-abstraction becomes more significant at higher temperatures. ijper.org

The table below summarizes calculated energy barriers for various reactions involving furan and its analogues, illustrating the types of data generated from reaction mechanism modeling.

ReactionComputational MethodCalculated Activation Energy / BarrierReference
Pyrolysis of Furan to CO (rate-determining step)GGA-RPBE343 kJ/mol nih.gov
Furan Ring Opening over HZSM-5 (C-O bond cleavage)DFT1.70 eV semanticscholar.org
Furan Ring Opening on Pd(111) (C-O bond breaking)DFT1.24 eV researchgate.net
Cycloaddition of 2-Methylfuran with masked o-benzoquinoneB3LYP/6-31G*Not specified in abstract neliti.com
OH Radical Addition to FuranM06-2X/cc-pVTZNegative temperature dependence nih.gov
OH Radical Addition to Furfural (vs. H-abstraction)M06-2X/jun-cc-pVTZFavored at 298–400 K ijper.org

This table presents data for furan and its simple derivatives as models for the reactivity of the furan moiety in this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. While specific docking studies on this compound itself are not prominent in the literature, numerous studies on analogous furan-containing compounds illustrate the utility of this approach.

These simulations can predict binding affinity, with lower docking scores generally indicating a more favorable interaction. For example, in a study of novel furan-azetidinone hybrids as potential inhibitors of E. coli enoyl reductase, molecular docking was used to rank compounds based on their GlideScore (GScore) and binding energy (Emodel). ijper.org The compound with the best score, a dichloro-substituted derivative, showed a GScore of -9.195, indicating strong predicted binding. ijper.org The docking poses revealed key interactions, such as pi-pi stacking between the ligand's phenyl groups and tyrosine and phenylalanine residues in the enzyme's active site. ijper.org

Similarly, docking studies on furan-based peptides designed as proteasome inhibitors helped to understand their binding mode. nih.gov The simulations suggested that the distance between the furyl ketone motif of the inhibitors and the catalytic threonine residue of the proteasome was slightly too long to form a covalent bond, indicating a noncovalent binding mechanism. nih.gov In another study, furan-derived ligands were designed as potential antimalarial agents targeting the enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). arkat-usa.org Docking simulations showed that the furan ring not only restricts conformational flexibility but also allows its endocyclic oxygen to form a hydrogen bond with a lysine (B10760008) residue in the active site. arkat-usa.org

The following table provides examples of docking scores and key interactions for various furan derivatives against different biological targets, showcasing the insights gained from these computational predictions.

Furan Derivative ClassBiological TargetDocking Software/Score TypePredicted Binding Affinity/ScoreKey Predicted InteractionsReference
Furan-azetidinone hybridsE. coli Enoyl Reductase (1C14)GLIDE / GScore-9.195 (for top compound)Pi-pi stacking with PHE 94 and TYR 146 ijper.org
Furan-1,3,4-oxadiazole derivativesHuman Tyrosinase (hTYR)MOE / Kcal/mol-13.30 (for top compound)Stable binding in the active site during molecular dynamics simulations semanticscholar.org
Furan-containing pyrazolyl pyrazolinesPlasmodium falciparum ENR (PfENR)Not specified / Docking Score6.979 to 8.222Binding in the active site corresponding to known inhibitors rkmmanr.org
Pyrimidine-furan derivativesEpidermal Growth Factor Receptor (EGFR)Not specified / ΔG-10.2 kcal/mol (for R12)Strong binding affinity and stable protein-ligand interactions nih.gov
Furan chalconesUreaseNot specifiedNot specified in abstractInteractions with active site residues, guiding SAR mdpi.com

This table illustrates the application of molecular docking to predict ligand-target interactions for various furan-containing compounds, analogous to potential studies on this compound.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies, including Quantitative Structure-Activity Relationship (QSAR) models, are essential for optimizing lead compounds in drug discovery. These methods aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, these approaches can identify which structural features are critical for a desired biological effect.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools. These techniques generate 3D contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic potential, or hydrogen bonding features are predicted to increase or decrease activity. For a series of diacylurea derivatives containing a furan moiety with insecticidal activity, CoMFA and CoMSIA models were developed. sioc-journal.cn The resulting 3D contour maps provided an interpretable explanation of the structure-activity relationship, guiding further structural optimization. sioc-journal.cn

QSAR studies have also been applied to furan-3-carboxamides to correlate physicochemical parameters with their antimicrobial activity. nih.gov In another study on furanone derivatives with antibacterial activity, a k-Nearest Neighbor (kNN) QSAR model was developed. neliti.com The model showed a good correlation coefficient (r² = 0.8699) and indicated that both steric and electrostatic descriptors are important for the observed activity. neliti.com

For furan-based inhibitors of the enzyme pyruvate (B1213749) dehydrogenase, a comprehensive SAR study combined synthesis, biochemical evaluation, and computational analysis. rsc.org This work explored how different substituents on the furan and associated pyrimidine (B1678525) rings affected inhibitory potency, leading to the development of selective and membrane-permeable inhibitors. rsc.org Similarly, a SAR study on furan chalcones as urease inhibitors revealed that compounds containing chloro and carboxylic acid groups were generally more active. mdpi.com The most potent compound, with an IC₅₀ value of 16.13 µM, featured a 2,5-dichloro substitution pattern, highlighting the importance of specific substituent positions for activity. mdpi.com

The data table below presents findings from several computational SAR studies on furan derivatives, demonstrating how these methods link structural properties to biological function.

Furan Derivative SeriesBiological ActivityComputational MethodKey SAR FindingsReference
Furan-3-carboxamidesAntimicrobialQSARCorrelation found between physicochemical parameters and activity. nih.gov
Diacylurea derivativesInsecticidalCoMFA, CoMSIA3D contour maps explained the structure-activity relationship, highlighting important steric and electrostatic fields. sioc-journal.cn
FuranonesAntibacterial3D-QSAR (kNN-MFA)Both steric and electrostatic descriptors were found to be important for activity. neliti.com
Furan-based thiamine (B1217682) analoguesPyruvate Dehydrogenase E1SAR/DockingIdentified optimal substituents on furan and pyrimidine rings for potency and selectivity. rsc.org
Furan chalconesUrease InhibitionSARElectron-withdrawing groups like -Cl and specific substitution patterns (e.g., 2,5-dichloro) enhanced activity. mdpi.com
5-Phenylfuran-2-carboxylicsAntitubercular (MbtI inhib.)Pharmacophore/SARReplacement of a nitro group with two CF₃ substituents enhanced activity, leading to a potent lead compound. nih.gov

This table summarizes the outcomes of various computational SAR studies on furan-containing molecules, providing a framework for how the biological activity of this compound analogues could be computationally optimized.

Applications of 4 Furan 2 Yl Butanoic Acid in Advanced Organic Synthesis and Functional Materials Research

Precursor Role in the Synthesis of Diverse Heterocyclic Compounds

4-(Furan-2-yl)butanoic acid serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its structure, featuring both a furan (B31954) ring and a carboxylic acid functional group, allows for distinct and sequential chemical transformations, providing access to complex molecular scaffolds of significant interest in medicinal chemistry and materials science.

Pyrimidine (B1678525) Derivatives

The furan moiety within this compound can be leveraged as a masked 1,4-dicarbonyl functionality, a key synthon for pyrimidine synthesis. While direct condensation is not typical, a strategic transformation pathway enables the formation of pyrimidine rings. Furan derivatives, particularly furan-2(3H)-ones, are recognized as suitable building blocks for heterocyclic compounds, including those with pyrimidine fragments. mdpi.com

A plausible synthetic route involves the initial conversion of the furan ring into a 1,4-dicarbonyl compound through acid-catalyzed hydrolysis. The resulting γ-keto acid can then undergo condensation with N,N-binucleophilic reagents such as guanidine (B92328) or thiourea. The reaction of the dicarbonyl precursor with guanidine, for instance, proceeds via sequential condensation and cyclization, ultimately yielding a 2-aminopyrimidine (B69317) derivative. This multi-step approach transforms the furan core into a valuable pyrimidine ring, with the butanoic acid side chain available for further functionalization. Research has demonstrated the successful synthesis of furan-based pyrimidine molecules through related pathways. researchgate.net The reaction conditions for such cyclizations are crucial; for example, reacting substituted furan-2-ones with guanidine in ethanol (B145695) with sodium ethoxide is an effective method for constructing the pyrimidine ring. mdpi.com

Table 1: Synthesis of Pyrimidine Derivatives from Furan Precursors

Precursor Reagents Product Type Key Transformation
This compound 1. H₃O⁺ (hydrolysis) 2. Guanidine (H₂NC(NH)NH₂) 2-Amino-pyrimidine derivative Furan ring opening to 1,4-dicarbonyl followed by cyclocondensation

Pyrrole (B145914) Derivatives and Related Systems

The conversion of furans to pyrroles is a classic transformation in heterocyclic chemistry, most notably achieved through the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com This methodology is highly applicable to this compound. The synthesis begins with the acid-catalyzed hydrolytic cleavage of the furan ring, which unmasks a 1,4-dicarbonyl system. acs.org

This intermediate, a substituted γ-keto acid, is then condensed with ammonia (B1221849) or a primary amine. rgmcet.edu.in The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and subsequent dehydration to furnish the aromatic pyrrole ring. organic-chemistry.org This method is exceptionally robust, allowing for the preparation of a wide range of N-substituted and N-unsubstituted pyrroles under relatively mild conditions. wikipedia.orgrgmcet.edu.in The butanoic acid side chain remains intact throughout this process, yielding a pyrrole-substituted carboxylic acid that can be used in further synthetic endeavors.

Table 2: Paal-Knorr Synthesis of Pyrrole Derivatives

Precursor Reagents Intermediate Product

Thiazole (B1198619), Thiadiazole, and Oxadiazole Conjugates

The carboxylic acid moiety of this compound is the primary reactive handle for the synthesis of various five-membered heterocycles containing multiple heteroatoms, such as thiazoles, thiadiazoles, and oxadiazoles. The common strategy involves converting the carboxylic acid into a more reactive intermediate, typically an acid hydrazide.

Oxadiazole and Thiadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles generally begins with the conversion of this compound to its corresponding acid hydrazide by reacting it with hydrazine (B178648) hydrate. nih.govnih.gov

For 1,3,4-oxadiazoles , this acid hydrazide can undergo cyclodehydration with various reagents. For example, reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields unsymmetrically substituted oxadiazoles. nih.govuobaghdad.edu.iq

For 1,3,4-thiadiazoles , the acid hydrazide is typically reacted with a source of carbon and sulfur. A common method involves condensation with carbon disulfide in a basic medium, followed by cyclization. ijiras.com Alternatively, refluxing a furan-carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid like H₂SO₄ can directly yield 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole derivatives. jocpr.com

Thiazole Synthesis: The construction of a thiazole ring often follows the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov To apply this to this compound, the carboxylic acid would first be converted to the corresponding thioamide. This can be achieved by treating the acid with a thionating agent like Lawesson's reagent. The resulting thioamide can then be condensed with an appropriate α-haloketone to furnish the desired thiazole derivative. organic-chemistry.orgmdpi.com

Lactone Ring Systems (e.g., γ-Butyrolactones)

The furan ring is susceptible to catalytic hydrogenation, a transformation that can be exploited to produce saturated heterocyclic systems like γ-butyrolactones. Starting from furan derivatives, particularly furanones, catalytic hydrogenation is an effective method for producing γ-butyrolactones. rsc.orgsemanticscholar.org

A two-step process starting from furfural (B47365) (a related furan compound) involves oxidation to 2(5H)-furanone, which is then selectively hydrogenated to γ-butyrolactone (GBL) over supported metal catalysts. rsc.org Applying this logic to this compound, the furan ring can be catalytically hydrogenated using catalysts such as palladium on carbon (Pd/C) or rhodium/ruthenium complexes to form 4-(tetrahydrofuran-2-yl)butanoic acid. researchgate.netstudysmarter.co.uk This saturated derivative is a direct precursor to γ-butyrolactone structures through subsequent intramolecular cyclization (lactonization), often promoted by acid catalysis, which would yield a bicyclic lactone system or related products depending on the reaction conditions.

Table 3: Synthesis of γ-Butyrolactone from Furan Precursors

Precursor Reagents / Catalyst Product
2(5H)-Furanone H₂, Pd/C or other metal catalyst γ-Butyrolactone (GBL)

Versatility as a Building Block for Complex Molecular Architectures

The unique chemical reactivity of the furan ring makes this compound a valuable building block for constructing complex molecular frameworks. Furan's low aromatic stabilization energy allows it to participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. acs.org

This reactivity can be harnessed to create polycyclic systems with high stereochemical control. The butanoic acid side chain can be functionalized with a dienophile, setting the stage for an intramolecular Diels-Alder furan (IMDAF) reaction. Upon heating or Lewis acid catalysis, the furan ring would react with the tethered dienophile to form a complex oxabicyclo[2.2.1]heptane derivative. This intermediate serves as a versatile scaffold that can be further elaborated. For instance, cleavage of the oxygen bridge can lead to highly functionalized cyclohexene (B86901) rings, which are core structures in many natural products. acs.org This strategy provides a powerful method for rapidly increasing molecular complexity from a relatively simple starting material.

Development of Chemical Probes and Research Tools for Biological Systems

While specific applications of this compound as a chemical probe are not extensively documented, its structure contains the necessary functionalities for such development. A chemical probe is a molecule used to study and manipulate biological systems. mdpi.com

The carboxylic acid group serves as a crucial synthetic handle. It can be readily converted into an active ester or amide, allowing for covalent attachment to:

Fluorophores: Creating fluorescent probes to visualize biological targets or processes within cells.

Biotin: For use in affinity-based purification and identification of protein binding partners.

Photoaffinity labels: To covalently cross-link with target biomolecules upon photo-irradiation.

Solid supports: For the creation of affinity matrices used in proteomics.

Potential Applications in Catalysis (e.g., as Ligands or Pre-catalysts)

The molecular structure of this compound contains two key functional groups capable of coordinating with metal centers: the carboxylate group and the oxygen atom of the furan ring. This dual functionality makes it a promising candidate for use as a ligand in coordination chemistry and catalysis. purdue.eduwikipedia.org Ligands are crucial components of catalysts, influencing their stability, activity, and selectivity.

The carboxylate group (RCO₂⁻) is a versatile coordinating moiety, known to bind to metal ions in several distinct modes, including monodentate (binding through one oxygen), bidentate chelating (binding through both oxygens to the same metal), and bridging (binding to two different metal ions). wikipedia.org This versatility allows for the construction of diverse metal-ligand complexes, from simple mononuclear species to complex coordination polymers.

Furthermore, the oxygen atom within the furan ring can act as a Lewis base, donating a pair of electrons to a metal center. researchgate.net The combination of the furan oxygen and the proximal butanoic acid chain raises the possibility of this compound acting as a bidentate or even a bridging ligand, potentially forming stable chelate rings with a metal ion. This chelating effect often enhances the stability of the resulting metal complex. While Schiff base ligands derived from furan-2-carbaldehyde have been shown to coordinate through both the furan oxygen and an imine nitrogen, the direct coordination of this compound remains a prospective area of study. researchgate.net

The development of catalysts using furan-based ligands is an active area of research. For instance, ligands such as 4'-(furan-2-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acid have been used to construct metal-organic frameworks (MOFs) with catalytic and sensing properties. rsc.org Similarly, furan-2,5-dicarboxylate (B1257723) is a well-established building block for creating lanthanide-based MOFs with interesting magnetic and luminescent properties. bohrium.comresearchgate.net Although direct catalytic applications of this compound have not yet been reported, its structural similarity to these proven ligand precursors suggests its potential as a valuable component in the design of novel homogeneous or heterogeneous catalysts.

Table 1: Potential Coordination Modes of 4-(Furan-2-yl)butanoate Ligand
Coordination ModeDescriptionCoordinating AtomsPotential Structure
κ¹-MonodentateThe carboxylate group binds to a single metal center through one of its oxygen atoms. wikipedia.orgOne Carboxylate OxygenSimple Metal Complex
κ²-Bidentate ChelateThe carboxylate group binds to a single metal center through both oxygen atoms. wikipedia.orgTwo Carboxylate OxygensChelate Ring Complex
BridgingThe carboxylate group links two separate metal centers. wikipedia.orgTwo Carboxylate OxygensDinuclear Complex or Coordination Polymer
Bidentate Chelate (Furan-Carboxylate)Both the furan oxygen and one carboxylate oxygen bind to the same metal center.Furan Oxygen, One Carboxylate OxygenLarge Chelate Ring Complex

Contributions to Functional Materials Science (e.g., chromophores, polymers incorporating furan-butanoic acid motifs)

The unique combination of a rigid furan ring and a flexible alkyl chain in this compound makes it an intriguing monomer for the synthesis of novel functional materials, particularly polymers and chromophores.

In polymer science, furan-based polyesters derived from 2,5-furandicarboxylic acid (FDCA) are renowned for their excellent barrier properties and thermal stability, positioning them as sustainable alternatives to petroleum-based plastics like PET. acs.orgnih.gov The synthesis of polymers from this compound would result in a fundamentally different architecture. Instead of the rigid, linear backbone provided by FDCA, incorporating the this compound motif would introduce a flexible butanoic acid chain with a pendant furan group.

This structure could be integrated into a polymer backbone, for example, through polyesterification between the carboxylic acid and a diol, yielding a polyester (B1180765) with furan rings as side chains. Such a structure would likely exhibit properties distinct from FDCA-based polymers, such as a lower glass transition temperature, increased flexibility, and enhanced solubility. Moreover, the furan rings in the polymer structure could serve as reactive sites for post-polymerization modification, such as cross-linking through Diels-Alder reactions, a strategy used to create self-healing or thermosetting materials. researchgate.net

Table 2: Structural Comparison of Furan-Based Monomers for Polymer Synthesis
FeatureThis compound2,5-Furandicarboxylic Acid (FDCA)
StructureFuran ring with a flexible C4 carboxylic acid chain.Furan ring with two opposing carboxylic acid groups. nih.gov
Functionality for PolymerizationMonofunctional (one carboxylic acid). Requires co-monomers or chemical modification for polymerization.Difunctional (two carboxylic acids). Can directly form polyesters/polyamides. nih.gov
Expected Polymer ArchitecturePendant furan rings on a flexible backbone.Rigid furan rings integrated into the polymer backbone. acs.org
Potential Polymer PropertiesLower Tg, higher flexibility, potential for cross-linking via furan side chains.High Tg, rigidity, excellent gas barrier properties. acs.org

In the context of chromophores—molecules that absorb light—the furan ring itself is a relatively simple heterocycle. However, it can be readily functionalized to create larger, conjugated systems that exhibit interesting photophysical properties. This compound could serve as a starting material for such materials. Chemical modification, particularly at the C5 position of the furan ring, could extend the π-conjugated system, leading to the development of novel dyes or electronic materials. The butanoic acid group provides a convenient handle for attaching these potential chromophores to other molecules, surfaces, or polymer backbones. While specific chromophores based on this exact molecule are not documented, the strategy of building complex functional molecules from simpler furan precursors is well-established in materials chemistry. rsc.org

Mechanistic Investigations of Biological Interactions of 4 Furan 2 Yl Butanoic Acid Derivatives

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

The ability of 4-(furan-2-yl)butanoic acid derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Molecular-level investigations, including kinetic studies and computational modeling, have provided detailed insights into their mechanisms of action.

One notable example involves pyrazolone-based derivatives bearing a 4-(furan-2-yl)benzoic acid moiety, which have been identified as inhibitors of xanthine oxidase , an enzyme implicated in hyperuricemia. nuph.edu.ua Kinetic analysis revealed that the most potent compound in this series, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid, acts as a mixed-type inhibitor. nuph.edu.ua Molecular docking and dynamics simulations have elucidated the key interactions within the enzyme's active site. The carboxylic group of the inhibitor is crucial for binding, forming a stabilizing salt bridge with the amino acid residue Arg880 and a hydrogen bond with Thr1010. nuph.edu.ua These interactions are fundamental to the stabilization of the enzyme-inhibitor complex. nuph.edu.ua

In the context of cancer metabolism, furan-based thiamine (B1217682) analogues have been developed as potent and selective inhibitors of the mammalian pyruvate (B1213749) dehydrogenase E1 subunit (PDH E1), a key component of the pyruvate dehydrogenase complex (PDHc). rsc.org These inhibitors are competitive with the enzyme's cofactor, thiamine pyrophosphate (TPP), and their furan (B31954) ring mimics the thiazolium ylide of TPP, allowing them to engage in strong stabilizing interactions within the enzyme's active site. rsc.org

Furthermore, hybrid molecules incorporating the furan scaffold have shown promise as inhibitors of microbial enzymes. Furan-azetidinone hybrids have been studied as potential inhibitors of essential bacterial enzymes in Escherichia coli, such as enoyl reductase and methionine aminopeptidase. ijper.org Molecular docking studies suggest that these compounds bind effectively to the active sites of these enzymes. For instance, inhibition of enoyl reductase may be driven by pi-pi stacking interactions with phenylalanine (PHE 94) and tyrosine (TYR 146) residues. ijper.org Similarly, certain derivatives showed significant interaction with methionine aminopeptidase, forming hydrogen bonds and pi-pi stacking interactions with histidine (HIE 79) and tryptophan (TRP 221) residues, which are considered essential for inhibition. ijper.org

Another area of investigation is the inhibition of cholinesterases, which is relevant for neurodegenerative diseases like Alzheimer's. A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized and evaluated as inhibitors of butyrylcholinesterase (BChE). The most active compound demonstrated excellent inhibitory potential, highlighting the importance of specific substitutions on the benzamide (B126) part of the molecule for potent enzyme inhibition. researchgate.net

Table 1: Enzyme Inhibition by this compound Derivatives

Derivative ClassTarget EnzymeMechanism of InhibitionKey Molecular Interactions
Pyrazolone-based 4-(furan-2-yl)benzoic acidsXanthine OxidaseMixed-type inhibitionSalt bridge with Arg880, H-bond with Thr1010 nuph.edu.ua
Furan-based thiamine analoguesPyruvate Dehydrogenase E1 (PDH E1)TPP-competitive inhibitionMimics TPP ylide, stabilizing interactions in active site rsc.org
Furan-azetidinone hybridsE. coli Enoyl ReductaseActive site bindingPi-pi stacking with PHE 94 and TYR 146 ijper.org
Furan-azetidinone hybridsE. coli Methionine AminopeptidaseActive site bindingH-bond and pi-pi stacking with HIE 79 and TRP 221 ijper.org
4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamidesButyrylcholinesterase (BChE)Enzyme inhibition---

Molecular-Level Receptor Binding Studies and Antagonist Characterization

The structural features of this compound derivatives enable them to bind to various receptors, acting as either agonists or antagonists, thereby modulating physiological responses.

A prominent example is the derivative 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (MBFG) , which has been characterized as a GABAB receptor antagonist. nih.gov Studies have shown that MBFG can reversibly reduce the effects of the GABAB agonist (-)-baclofen in the spinal cord. nih.gov Its structural similarity to baclofen (B1667701) allows it to interact with the GABAB receptor, a key G-protein-coupled receptor in the central nervous system responsible for inhibitory synapses. beilstein-journals.org

In the field of metabolic diseases, derivatives have been designed to target free fatty acid receptors (FFARs). The compound (S)-3-[2-(3-chlorophenyl)acetamido]-4-[4-(trifluoromethyl)phenyl]butanoic acid (CATPB) is a known antagonist of FFAR2. mdpi.com Structural analysis of the FFAR2-CATPB binding complex shows that the antagonist interacts with key arginine residues (Arg180 and Arg255) in both human and mouse receptors, which are also crucial for the binding of endogenous short-chain fatty acid agonists. mdpi.com

The furan ring itself plays a critical role in receptor binding, as demonstrated by studies on salvinorin A analogues targeting the κ-opioid receptor (KOR). nih.govacs.org Although salvinorin A is a neoclerodane diterpene, these studies provide valuable insights into how a furan moiety interacts within a receptor binding pocket. The research indicated that the furan ring is likely bound in a congested portion of the KOR binding pocket, as sterically less demanding substitutions on the ring were preferred for maintaining high potency. nih.govacs.org Both steric and electronic properties of the furan ring substitutions were found to significantly influence binding and activity. acs.org

Furthermore, a patent has described novel derivatives of 4-hydroxybutanoic acid, including furan-containing structures, that are capable of binding to specific receptors for γ-hydroxybutyrate (GHB), suggesting their potential as agonists or antagonists for treating central nervous system disorders. google.com

Table 2: Receptor Binding and Antagonist Activity of Furan Derivatives

Compound/Derivative ClassTarget ReceptorActivityKey Findings
4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (MBFG)GABABAntagonistReversibly reduces effects of the agonist baclofen. nih.gov
(S)-3-[2-(3-chlorophenyl)acetamido]-4-[4-(trifluoromethyl)phenyl]butanoic acid (CATPB)FFAR2AntagonistInteracts with key Arginine residues in the binding site. mdpi.com
Furan-substituted Salvinorin A analoguesκ-Opioid Receptor (KOR)AgonistFuran ring binds in a congested pocket; steric properties of substituents are crucial. nih.govacs.org
4-hydroxybutanoic acid derivativesGHB ReceptorsAgonist/AntagonistCapable of binding to specific GHB receptors. google.com

Modulation of Cellular Pathways through Molecular Intervention

By interacting with key enzymes and receptors, this compound derivatives can trigger or inhibit downstream signaling cascades, leading to the modulation of complex cellular pathways, particularly those involved in cell survival, proliferation, and apoptosis.

Several studies have highlighted the ability of furan derivatives to induce apoptosis (programmed cell death) in cancer cells. Benzo[b]furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in human breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway . nih.gov This pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. nih.gov Western blot analysis confirmed that these derivatives inhibit key proteins in this cascade. nih.gov

The molecular mechanism of apoptosis induction by furan derivatives often involves the intrinsic, or mitochondrial, pathway. In human colon cancer cells (HT29), benzo[b]furan derivatives were found to increase the expression of pro-apoptotic proteins like Bax, cleaved PARP, caspase-3, and caspase-9, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com A similar mechanism was observed for other furan-based derivatives in breast cancer (MCF-7) cells, where they led to a significant rise in the levels of the tumor suppressor p53 and the pro-apoptotic protein Bax, coupled with a decrease in Bcl-2 levels. mdpi.com The balance between pro- and anti-apoptotic proteins of the Bcl-2 family is a crucial determinant of cell fate. frontiersin.org

Furan itself has been demonstrated to induce cytotoxicity and apoptosis in mouse Leydig cells. researchgate.net This effect was linked to the increased expression of key apoptotic genes such as Casp3 (caspase-3) and Trp53 (p53), and a decrease in the expression of the pro-survival gene Bcl2. researchgate.net

Furthermore, furan derivatives can modulate pathways related to inflammation. The activation of free fatty acid receptors like FFAR2 by ligands can lead to the phosphorylation of p38 and ERK1/2, which are key components of the MAPK signaling pathway involved in inflammation. nus.edu.sg Antagonists of these receptors can, therefore, block these downstream events. nus.edu.sg

Table 3: Modulation of Cellular Pathways by Furan Derivatives

Derivative/CompoundCellular PathwayMolecular EffectOutcome
Benzo[b]furan derivativesPI3K/Akt/mTORInhibition of pathway componentsG2/M cell cycle arrest, apoptosis in breast cancer cells nih.gov
Benzo[b]furan derivativesIntrinsic Apoptosis↑ Bax, PARP, caspases; ↓ Bcl-2Apoptosis in colon cancer cells mdpi.com
Furan-based derivativesIntrinsic Apoptosis↑ p53, Bax; ↓ Bcl-2Apoptosis in breast cancer cells mdpi.com
FuranApoptosis↑ Casp3, Trp53 gene expressionApoptosis in mouse Leydig cells researchgate.net

Mechanisms of Antimicrobial Action (e.g., disruption of microbial structures, enzyme systems)

The furan nucleus is a component of many compounds with established antimicrobial properties. ijabbr.com Derivatives of this compound contribute to this field with mechanisms that include the disruption of microbial structures and the inhibition of essential enzyme systems.

A general mechanism proposed for furan derivatives involves the disruption of bacterial cell wall synthesis and interference with nucleic acid function. nih.gov The specific structural elements of each derivative influence how it interacts with microbial cell membranes and intracellular targets. nih.gov

For instance, 3-aryl-3-(furan-2-yl)propenoic acid derivatives have demonstrated significant antimicrobial activity against the yeast-like fungus Candida albicans and have also shown the ability to suppress the growth of bacteria such as Escherichia coli and Staphylococcus aureus. chemdiv.com

Molecular docking studies have provided a more granular view of the potential mechanisms. Furan-azetidinone hybrids were designed as antibacterial agents, and their binding to essential E. coli enzymes was modeled. ijper.org The results indicated that these compounds could act as potential inhibitors of enzymes like dihydrofolate reductase, DNA gyrase, and enoyl reductase by binding to their active sites, thereby disrupting vital metabolic and replicative processes in the bacteria. ijper.org

Thiazole (B1198619) Schiff base derivatives that incorporate a furan ring have also been synthesized and shown to possess notable antibacterial potency, in some cases exceeding that of standard antibiotics against bacteria like Bacillus subtilis. plos.org Molecular docking and dynamics simulations of the most potent compounds suggest stable binding within the active sites of bacterial receptors, underpinning their antimicrobial effect. plos.org

Antioxidant Activity Mechanisms (e.g., free radical scavenging pathways)

Many furan derivatives exhibit antioxidant activity, which is their ability to neutralize harmful free radicals and reactive oxygen species (ROS). This activity is often attributed to the specific chemical structure of the furan ring and its substituents.

The primary mechanism of antioxidant action for many furan derivatives is free radical scavenging. nih.gov This can occur through two main pathways: hydrogen atom donation or electron donation. Compounds with labile hydrogen atoms can donate them to quench free radicals, while the conjugated system present in the furan ring can help stabilize the radical formed after this donation. mdpi.com

The antioxidant potential of a series of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters was evaluated using several assays. nih.govmdpi.com These included the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay, a reducing power assay, and a hydrogen peroxide scavenging assay. nih.govmdpi.com The results indicated that these compounds could effectively scavenge DPPH radicals and act as reducing agents, although their ability to scavenge hydrogen peroxide was weak compared to the standard, gallic acid. nih.govmdpi.com The presence of the furan ring and at least one labile hydrogen atom in their structure was credited for their radical scavenging potential. mdpi.com

Other furan derivatives, such as those found in natural products, have also been shown to inhibit inflammatory processes through their antioxidant effects, which include the suppression of superoxide (B77818) anion (O₂⁻) production and scavenging of hydroxyl radicals. nih.gov

Advanced Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. By systematically modifying the chemical structure, researchers can identify the key features responsible for their interaction with biological targets.

For Antimicrobial Activity: In a series of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, SAR studies revealed that the nature of the alkyl substituent attached to the sulfur atom significantly impacts antibacterial activity against S. aureus. While simple extension of the alkyl chain did not lead to gradual changes, the introduction of a pentyl radical doubled the activity. Furthermore, for ester derivatives, the incorporation of isopropyl and isobutyl groups led to a sharp increase in activity. nuph.edu.ua In another study on thiazole Schiff base derivatives, it was found that compounds containing a furan ring exhibited more notable antibacterial potency than those with a phenyl ring. plos.org

For Receptor Binding: SAR studies on furan-substituted salvinorin A analogues as κ-opioid receptor (KOR) ligands showed that the steric properties of the substituents on the furan ring have a significant effect on activity. acs.org Less bulky substitutions were preferred, suggesting the furan ring binds in a tight, congested pocket. nih.govacs.org Both C-15 and C-16 positions on the furan were explored, with disubstitution leading to a significant drop in potency, likely by preventing the furan ring from adopting a favorable conformation for binding. nih.gov

For Enzyme Inhibition: In the development of furan-based inhibitors for the PDH E1 enzyme, SAR analysis was critical. Modifications to the pyrimidine (B1678525) ring of the furan-thiamine scaffold showed that replacing the methyl group with larger groups (ethyl), electron-withdrawing groups (CF₃), or electron-donating groups (NH₂) all resulted in weaker inhibitors. rsc.org This indicates a strict structural requirement at this position for optimal binding. For a series of butyrylcholinesterase inhibitors, the presence of a 4-ethylphenyl group on the benzamide moiety was found to confer excellent inhibitory potential compared to other substitutions. researchgate.net

These SAR studies provide a rational basis for the design of new, more potent, and selective derivatives of this compound for various therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Furan-2-yl)butanoic acid, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or oxidation of intermediates. For example, 4-(2-Fluorophenyl)-4-oxobutanoic acid derivatives are prepared by substituting fluorine with nucleophiles under basic conditions, followed by oxidation/reduction to yield the carboxylic acid group . Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm the furan ring and butanoic acid backbone. IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Melting point determination (e.g., 165–170°C for similar compounds) and mass spectrometry (molecular ion peak at m/z 180.16) validate identity . Solubility in polar solvents (e.g., DMSO, methanol) is assessed for biological assay compatibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting enzyme inhibition?

  • Methodology : Modify the furan substituents (e.g., electron-withdrawing groups like fluorine) and analyze kinetic parameters (Km, Vmax) using enzyme assays. For example, AtGH3.15 enzyme kinetics with phenoxybutanoic acids revealed chlorine substitution enhances binding affinity . Compare IC50 values (e.g., 12.5 µM for fluorinated analogs targeting KYN-3-OHase) to optimize inhibitory potency .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Replicate assays under standardized conditions (pH, temperature) to minimize variability. For neuroprotective vs. cytotoxic effects, conduct dose-response curves across cell lines (e.g., SH-SY5Y neurons vs. cancer cells). Cross-validate results using orthogonal methods (e.g., Western blot for apoptosis markers alongside viability assays) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodology : Use DFT calculations (e.g., Gaussian 09) to model electron density distribution, focusing on the furan ring’s aromaticity and the carboxylic acid’s acidity (pKa ~4.5). Molecular docking (AutoDock Vina) identifies binding modes with targets like cyclooxygenase-2, guiding rational design .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

  • Methodology : Use PPE (nitrile gloves, lab coats) and fume hoods to prevent inhalation/contact. Store waste in sealed containers labeled “halogenated organics” for incineration. Acute toxicity assessments (e.g., LD50 in rodents) inform hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.